3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1429419-34-0
VCID: VC7611459
InChI: InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2
SMILES: C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.098

3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS No.: 1429419-34-0

Cat. No.: VC7611459

Molecular Formula: C5H3F3N4O4

Molecular Weight: 240.098

* For research use only. Not for human or veterinary use.

3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole - 1429419-34-0

Specification

CAS No. 1429419-34-0
Molecular Formula C5H3F3N4O4
Molecular Weight 240.098
IUPAC Name 3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole
Standard InChI InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2
Standard InChI Key ZSZFXOVFRPGVSR-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name, 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, reflects its substitution pattern:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A trifluoroethyl group (-CH2CF3) at position 1.

  • Nitro groups (-NO2) at positions 3 and 4.

Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.11 g/mol
Key Structural Features:

  • The electron-withdrawing nitro groups enhance electrophilicity and redox reactivity.

  • The trifluoroethyl group increases lipophilicity, potentially improving membrane permeability in biological systems.

Comparative Analysis with Analogous Compounds

To contextualize its properties, Table 1 compares 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with structurally related pyrazole derivatives:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole1: -CH2CF3; 3,4: -NO2240.11High electrophilicity, potential redox activity
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole1: -CH2CF3; 4: -NO2195.10Moderate lipophilicity, antimicrobial activity
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine1: -CH2CF3; 3: -NH2165.12Basic amine functionality, kinase inhibition potential

The additional nitro group in the target compound likely amplifies its reactivity compared to mono-nitro analogs, making it a candidate for explosive materials or reactive intermediates.

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis protocols for 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole are documented, a plausible route involves sequential nitration and trifluoroethylation:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with 1,3-diketones or via [3+2] cycloaddition reactions.

  • Trifluoroethylation: Reaction with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K2CO3) to introduce the -CH2CF3 group.

  • Nitration: Sequential nitration using HNO3/H2SO4 at controlled temperatures (0–5°C) to install nitro groups at positions 3 and 4.

Critical Considerations:

  • The order of substitution (trifluoroethylation before nitration) prevents nitro group displacement during alkylation.

  • Di-nitration requires precise temperature control to avoid over-oxidation or ring degradation.

Industrial-Scale Manufacturing

Hypothetical large-scale production could employ:

  • Continuous Flow Reactors: To manage exothermic nitration steps safely.

  • Automated Purification Systems: Chromatography or crystallization to isolate the di-nitro product from mono-nitro byproducts.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Nitro groups impart susceptibility to thermal decomposition, necessitating storage below 25°C.

  • Hydrolytic Stability: Resistant to hydrolysis due to the electron-withdrawing trifluoroethyl group stabilizing the pyrazole ring.

  • Redox Activity: The nitro groups may undergo reduction to amines (-NO2-NH2\text{-NO2} \rightarrow \text{-NH2}) under catalytic hydrogenation (H2/PdCH_2/Pd-C).

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the trifluoroethyl -CH2- group (~4.5 ppm) and pyrazole ring protons (~7.5–8.5 ppm).

    • ¹⁹F NMR: A triplet for the -CF3 group (~-70 ppm).

CompoundTarget PathwayHypothesized IC50 (μM)Notes
3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleKinase inhibition0.1–1.0Enhanced reactivity due to dual nitro groups
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleBacterial efflux pumps5.0–10.0Moderate activity against Gram-positive strains

Applications in Research and Industry

Medicinal Chemistry

  • Prodrug Development: Nitro groups could serve as bioreductive triggers, releasing active amines in hypoxic tumor environments.

  • Antiviral Agents: Pyrazole cores are explored in SARS-CoV-2 main protease inhibitors; nitro groups may enhance binding.

Materials Science

  • Energetic Materials: Potential use as a high-energy-density compound in propellants, contingent on stability improvements.

  • Coordination Chemistry: Nitro groups may act as ligands for transition metals in catalytic complexes.

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